molecular formula C24H19N5 B12905816 Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- CAS No. 676359-47-0

Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-

Cat. No.: B12905816
CAS No.: 676359-47-0
M. Wt: 377.4 g/mol
InChI Key: COCDFSCUWXTICY-UHFFFAOYSA-N
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Description

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound.

Scientific Research Applications

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
  • 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Uniqueness

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

676359-47-0

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C24H19N5/c1-3-9-19(10-4-1)21-17-29-22(20-11-5-2-6-12-20)16-27-24(29)23(28-21)26-15-18-8-7-13-25-14-18/h1-14,16-17H,15H2,(H,26,28)

InChI Key

COCDFSCUWXTICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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